molecular formula C17H19N3O B7454732 3-(2-Methylpropyl)-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one

3-(2-Methylpropyl)-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one

Cat. No.: B7454732
M. Wt: 281.35 g/mol
InChI Key: SEHDEGWAHKMOJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methylpropyl)-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of quinazolinone derivatives and has been studied for its pharmacological properties.

Mechanism of Action

The mechanism of action of 3-(2-Methylpropyl)-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one is not fully understood. However, studies have shown that this compound may exert its pharmacological effects by modulating various signaling pathways in the body. For example, it has been reported to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that this compound may have several biochemical and physiological effects in the body. For example, it has been reported to induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(2-Methylpropyl)-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one in lab experiments is its potential as a therapeutic agent for various diseases. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to optimize its pharmacological properties.

Future Directions

There are several future directions for research on 3-(2-Methylpropyl)-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one. One of the areas of interest is the development of more potent and selective derivatives of this compound for use as therapeutic agents. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo. Finally, further studies are needed to elucidate the mechanism of action and identify the molecular targets of this compound.
In conclusion, this compound is a promising compound with potential applications in medicinal chemistry. Its pharmacological properties have been studied for its anticancer, anti-inflammatory, and antimicrobial activities, as well as its potential as a therapeutic agent for neurological disorders. Future research is needed to optimize its pharmacological properties and elucidate its mechanism of action.

Synthesis Methods

The synthesis of 3-(2-Methylpropyl)-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one has been reported in the literature. One of the commonly used methods involves the reaction of 2-aminopyridine with 2-methylpropyl isocyanate and 4-chloro-3-nitrobenzoic acid in the presence of a catalyst such as triethylamine. The reaction mixture is then subjected to reflux conditions, and the product is obtained after purification.

Scientific Research Applications

The potential applications of 3-(2-Methylpropyl)-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one in scientific research are vast. This compound has been studied for its anticancer, anti-inflammatory, and antimicrobial activities. It has also been investigated for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

3-(2-methylpropyl)-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-12(2)11-20-16(15-9-5-6-10-18-15)19-14-8-4-3-7-13(14)17(20)21/h3-10,12,16,19H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHDEGWAHKMOJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(NC2=CC=CC=C2C1=O)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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